((Trimethylsilyl)methyl)boronic acid

Overview

Description

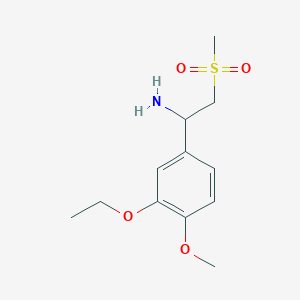

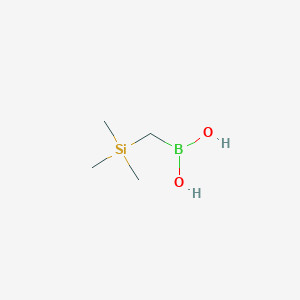

((Trimethylsilyl)methyl)boronic acid is a boronic acid derivative . It has a molecular formula of C4H13BO2Si, an average mass of 132.041 Da, and a monoisotopic mass of 132.077789 Da .

Synthesis Analysis

The synthesis of boronic acids, including ((Trimethylsilyl)methyl)boronic acid, can be performed under mild conditions in the presence of methylboronic acid . The reaction provides high yields and eliminates cumbersome and problematic purification steps due to the high volatility of methylboronic acid and its diol esters .

Molecular Structure Analysis

The molecular structure of ((Trimethylsilyl)methyl)boronic acid consists of a boronic acid group attached to a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .

Chemical Reactions Analysis

The trimethylsilyl group in ((Trimethylsilyl)methyl)boronic acid is characterized by chemical inertness and a large molecular volume . This group can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .

Physical And Chemical Properties Analysis

((Trimethylsilyl)methyl)boronic acid has a density of 0.9±0.1 g/cm3, a boiling point of 190.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 49.7±6.0 kJ/mol and a flash point of 69.1±27.9 °C .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Addition to Boranes : (Trimethylsilyl)methyl boronic acid derivatives are used in the addition of trimethylsilyl compounds to boranes. This results in the formation of tricoordinated borane derivatives, highlighting the reactivity of (trimethylsilyl)methyl boronic acid with electrophiles (Nöth & Weber, 1985).

- Interconversion of Boronic Acid Protecting Groups : It plays a role in the interconversion of protected boronic acids via intermediate organotrifluoroborates, demonstrating its utility in the modification of boronic acid compounds (Churches, Hooper, & Hutton, 2015).

- Mass Spectrometry Studies : The mass spectra of bis-trimethylsilyl derivatives of simple boronic acids have been analyzed, showing rearrangement ions involving the loss of MeBO, which is crucial for understanding the behavior of these compounds under mass spectrometric conditions (Vandenheuvel, Smith, & Firestone, 1977).

Material Science and Polymer Chemistry

- Synthesis of Fluorescent Polymers : Trimethylsilyl-substituted polystyrene has been used to create fluorescent triarylborane polymers. These materials exhibit unique photophysical properties and have potential applications in sensing and environmental stability (Parab, Venkatasubbaiah, & Jäkle, 2006).

- Lewis Acid Polymers : Well-defined polymeric Lewis acids have been developed using trimethylsilylated polymers. These include the borylation of silylated polymers to create novel boron-containing polymeric Lewis acids with tailored reactivity and stability (Qin, Cheng, Sundararaman, & Jäkle, 2002).

Biomedical Applications

- **Boronic Acid Polymersin Medicine**: Boronic acid-containing polymers, derived from compounds like (Trimethylsilyl)methyl boronic acid, have shown significant potential in biomedical applications. They have been used in the treatment of various diseases including HIV, obesity, diabetes, and cancer. The unique reactivity and solubility of boronic acid polymers make them valuable in biomedical fields (Cambre & Sumerlin, 2011).

Sensing and Detection

- Chemical Sensing : Boronic acid compounds, including (Trimethylsilyl)methyl boronic acid derivatives, are increasingly used in sensing applications. Their interaction with diols and strong Lewis bases like fluoride or cyanide ions makes them useful in various detection and sensing technologies. These applications range from biological labeling to the development of therapeutics (Lacina, Skládal, & James, 2014).

- Fluorescent Chemosensors : Boronic acids interact with certain biological substances to form compounds that can be used in fluorescent sensors. This property has been exploited for detecting carbohydrates, bioactive substances, and various ions, showcasing the utility of (Trimethylsilyl)methyl boronic acid derivatives in the development of new fluorescent probes (Huang et al., 2012).

Safety And Hazards

((Trimethylsilyl)methyl)boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor, and in contact with water, it releases flammable gases which may ignite spontaneously . It is harmful if swallowed and may cause severe skin burns, eye damage, respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer .

Future Directions

Boronic acids, including ((Trimethylsilyl)methyl)boronic acid, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

properties

IUPAC Name |

trimethylsilylmethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13BO2Si/c1-8(2,3)4-5(6)7/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWLLEMZUONDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C[Si](C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463621 | |

| Record name | ((Trimethylsilyl)methyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((Trimethylsilyl)methyl)boronic acid | |

CAS RN |

74213-41-5 | |

| Record name | ((Trimethylsilyl)methyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)

![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)

![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)